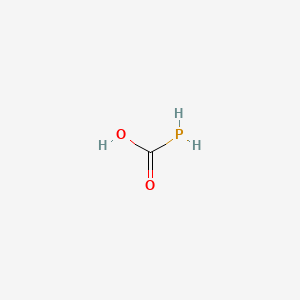
Phosphanecarboxylic acid
Übersicht
Beschreibung
Phosphanecarboxylic acid (PCA) is an organic chemical compound formed by binding phosphonic groups to the carboxylic group. It is an excellent diffuser for calcium carbonate and calcium phosphate deposits in circulating cooling systems. PCA exhibits good anti-fouling properties on barium sulfate, strontium sulfate, and silica deposits. The chemical formula for PCA is CH₃O₂P, and it appears as a colorless, clear liquid with a slight odor. Its pH ranges from 3 to 3.5 .
Chemical Reactions Analysis
PCA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. Upon osteoclast-mediated bone resorption, PCA impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, PCA reduces osteoclast activity by affecting osteoclast progenitor development, recruitment, and apoptosis. It also indirectly impacts bone formation by inhibiting bone resorption, leading to decreased bone formation .Wissenschaftliche Forschungsanwendungen
Basicity and Structural Influence
- Phosphanes, a class of compounds that includes phosphanecarboxylic acid, exhibit significant basicity, impacting their behavior in various solvents. The study of mono- and diphosphanes in acetonitrile, including practical compounds like BINAP and BIPHEP, reveals their basicities in the pKa range of 4–16. The structure-basicity relationship and its comparison with similar amines were analyzed, highlighting differences in resonance effects between nitrogen and phosphorus atoms (Haav et al., 2012).
Catalytic Applications
- Phosphanes play a role in catalysis, as demonstrated by a phosphane-free palladacycle that effectively catalyzes the acylation of terminal alkynes with carboxylic acid chlorides. This method, which involves the synthesis of ynones, can be performed under various conditions, including air or inert atmosphere, and has been proven efficient with both Pd(OAc)2 and a ligandless process (Alonso, Nájera, & Pacheco, 2004).
Soil Science and Agricultural Applications
- The effects of lime application on soil enzyme activities were studied, focusing on enzymes involved in carbon, nitrogen, phosphorus, and sulfur cycling. These enzymes, including those interacting with carboxylic acids, exhibit varied activities based on soil pH, indicating the influence of acidic compounds in soil health and quality (Acosta‐Martínez & Tabatabai, 2000).
Environmental Chemistry
- Research on low-molecular-weight carboxylic acids, including phosphanecarboxylic acids, in soil solutions indicates their significant role in the ecosystem, particularly in relation to vegetation type, soil depth, and soil type. These acids, found in various concentrations, contribute to soil chemistry and interact with other environmental factors (Strobel, 2001).
Polymer Chemistry
- Phosphanes are instrumental in the polymerization process, such as in the synthesis of high molecular weight poly(α,α',β-trisubstituted β-lactones) using phosphazene catalysts. This technique demonstrates the ability to control polyester molecular weights and end-groups fidelity, important forindustrial polymer production (Winter, Coulembier, Gerbaux, & Dubois, 2010).
Medicinal Chemistry
- In the field of medicinal chemistry, the study of axially chiral dicarboxylic acids has led to the development of asymmetric Mannich-type reactions. This has resulted in the synthesis of valuable chiral β-amino phosphonates and β-amino sulfones, expanding the applications of carboxylic acid derivatives in drug synthesis (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).
Green Chemistry
- Phloretic acid, a naturally occurring phenolic compound, was explored as a sustainable alternative in the elaboration of polybenzoxazine, demonstrating the potential of carboxylic acids in renewable material science. This approach underscores the significance of aliphatic carboxylic acids in the development of sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Environmental Toxicology
- The study of aliphatic carboxylic acids' effects on human health and their widespread industrial applications highlight their significance. These acids are generally considered to have low health risks, with primary concerns arising from irritant effects rather than systemic toxicity. This information is crucial in assessing the safety and environmental impact of carboxylic acid-based products (Cragg, 2001).
Eigenschaften
IUPAC Name |
phosphanylformic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIIHOXOWVKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559205 | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphanecarboxylic acid | |
CAS RN |
71050-62-9, 23636-66-0 | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)


![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)







![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
